A-Z Guide to Structure Elucidation: Endo-3-azabicyclo[3.1.1]heptan-6-ol Hydrochloride
A-Z Guide to Structure Elucidation: Endo-3-azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and safety profile. This guide provides an in-depth, technically-focused walkthrough for the comprehensive structure elucidation of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride, a bicyclic aliphatic amine of significant interest in medicinal chemistry.[1] We will explore a multi-technique analytical approach, grounded in scientific first principles, to unambiguously determine its molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but also the critical "why" behind the chosen analytical strategies.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
Bicyclic saturated systems, such as the 3-azabicyclo[3.1.1]heptane core, are increasingly sought-after motifs in drug design.[1][2] Their rigid, three-dimensional frameworks offer distinct advantages over more flexible aliphatic or planar aromatic systems by:
-
Improving Target Specificity: Constraining the conformation of pharmacophoric elements can lead to higher-affinity interactions with biological targets.
-
Enhancing Physicochemical Properties: These scaffolds can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability.[3]
-
Exploring Novel Chemical Space: They provide access to unique structural arrangements, enabling the development of intellectual property.
The hydrochloride salt form is frequently employed to improve the solubility and handling of amine-containing active pharmaceutical ingredients.[4][5] Therefore, a robust and unequivocal method for the structural confirmation of molecules like endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is paramount.
The Elucidation Pathway: A Strategic, Multi-Pronged Approach
The structure elucidation process is not a linear checklist but a logical, iterative workflow. Each analytical technique provides a piece of the puzzle, and the convergence of data from multiple, orthogonal methods leads to a high-confidence structural assignment.
Caption: The logical workflow for structure elucidation.
Foundational Analysis: Confirming the Molecular Formula
Before delving into complex structural details, the elemental composition and molecular weight must be established.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the initial and most crucial step. ESI is a soft ionization technique ideal for polar molecules like amine salts, minimizing fragmentation and providing a clear molecular ion peak.
-
Expected Observation: For C₆H₁₂ClNO, the protonated molecule [M+H]⁺ (representing the free base C₆H₁₁NO) would be observed.
-
Calculation: The expected exact mass for [C₆H₁₂NO]⁺ is 114.0913 m/z. HRMS can measure this with ppm (parts-per-million) accuracy, providing strong evidence for the molecular formula.[6]
Table 1: Expected HRMS Data
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0913 |
Elemental Analysis
Combustion analysis for Carbon, Hydrogen, and Nitrogen, along with a method for Chlorine (e.g., Schöniger oxidation followed by titration), provides the empirical formula.
-
Expected Percentages for C₆H₁₂ClNO:
-
C: 48.16%
-
H: 8.08%
-
Cl: 23.69%
-
N: 9.36%
-
O (by difference): 10.70%
-
-
Causality: A close correlation between experimental and calculated percentages validates the molecular formula derived from MS.
Spectroscopic Deep Dive: Unraveling Connectivity and Functional Groups
With the molecular formula confirmed, spectroscopic techniques are employed to piece together the atomic puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid "fingerprint" of the functional groups present. For an amine hydrochloride salt with a hydroxyl group, several key absorptions are expected.[7]
-
O-H Stretch: A broad absorption in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[8][9]
-
N-H Stretch: The secondary amine hydrochloride (R₂NH₂⁺) will exhibit a broad, strong absorption band between 3000-2500 cm⁻¹.[7] This often overlaps with C-H stretches.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) corresponding to the aliphatic C-H bonds.[10]
-
C-N Stretch: Typically found in the 1250–1020 cm⁻¹ region for aliphatic amines.[11]
-
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ range, indicative of a secondary alcohol.[8]
Table 2: Key Expected FTIR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H | Stretch | 3400-3200 | Broad, Strong |
| N-H₂⁺ | Stretch | 3000-2500 | Very Broad, Strong |
| C-H (sp³) | Stretch | 2950-2850 | Medium to Strong, Sharp |
| C-O | Stretch | 1150-1050 | Strong |
| C-N | Stretch | 1250-1020 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[12] For endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments in a suitable solvent (e.g., D₂O or DMSO-d₆) is essential.
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons).
-
Key Expected Resonances:
-
H6 (CH-OH): A multiplet, shifted downfield due to the adjacent oxygen. The endo stereochemistry will influence its coupling constants with neighboring protons.
-
Bridgehead Protons (H1, H5): These will be unique and show complex splitting patterns.
-
Methylene Protons (H2, H4, H7): The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield compared to other methylene protons.[13] The rigidity of the bicyclic system will likely make geminal protons diastereotopic (non-equivalent), leading to more complex splitting.
-
N-H₂⁺ and O-H Protons: These signals are often broad and may exchange with solvent (disappearing upon a D₂O shake), confirming their identity.[13]
-
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Key Expected Resonances:
-
C6 (Carbinol Carbon): The carbon attached to the hydroxyl group will be the most downfield aliphatic carbon, typically in the 60-75 ppm range.
-
C2, C4 (Carbons adjacent to Nitrogen): These carbons will be deshielded by the nitrogen and appear in the 40-60 ppm range.
-
C1, C5 (Bridgehead Carbons): These will have distinct chemical shifts.
-
C7 (Methylene Bridge): This carbon will likely be the most upfield.
-
4.2.3. 2D NMR for Connectivity (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling relationships. Cross-peaks will appear between protons that are on adjacent carbons, allowing for the tracing of the spin systems and piecing together the bicyclic framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for unambiguously assigning the ¹³C resonances based on the more easily interpreted ¹H spectrum.
Caption: Simplified 2D NMR correlation map.
The Gold Standard: Single-Crystal X-Ray Diffraction
While the combination of MS and NMR provides a robust 2D structure, it may not definitively establish the relative and absolute stereochemistry. Single-crystal X-ray diffraction (SCXRD) is the ultimate arbiter of three-dimensional molecular structure.[14][15]
-
Principle: By diffracting X-rays off a well-ordered single crystal, a 3D electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom.[14]
-
Outcome: SCXRD will unambiguously confirm:
-
The bicyclic framework.
-
The position of the hydroxyl and amine functionalities.
-
The endo stereochemistry of the hydroxyl group relative to the bicyclic system.
-
The presence and location of the chloride counter-ion and its hydrogen bonding interactions with the protonated amine.[4]
-
Trustworthiness through Self-Validation: The structural model derived from SCXRD must be consistent with all other spectroscopic data. The bond lengths and angles from the crystal structure should rationalize the observed NMR chemical shifts and coupling constants. This cross-validation provides the highest level of confidence in the final structure.[5]
Experimental Protocols
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or a water/acetonitrile mixture.
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Use an external or internal calibrant to ensure high mass accuracy.
-
Data Processing: Determine the exact mass of the [M+H]⁺ peak and compare it to the theoretical value for C₆H₁₂NO⁺.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 150 ppm.
-
-
2D NMR Acquisition:
-
Run standard COSY and HSQC experiments using the instrument's predefined parameter sets.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from methanol/ether, vapor diffusion).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and detector. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or Patterson synthesis to locate the heavier atoms (Cl).
-
Refine the structural model against the experimental data, locating and refining the positions of all non-hydrogen atoms anisotropically.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
-
Validation: The final refined structure should have low R-factors and a clean difference electron density map, confirming the model's accuracy.
Conclusion
The structural elucidation of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry and elemental analysis provide the foundational molecular formula. FTIR and comprehensive 1D/2D NMR spectroscopy then unravel the intricate details of functional groups and atomic connectivity, offering a robust hypothesis for the 2D structure and relative stereochemistry. Finally, single-crystal X-ray diffraction serves as the definitive tool, providing an unambiguous 3D structure and confirming all prior spectroscopic assignments. This rigorous, self-validating approach ensures the highest level of scientific integrity, a non-negotiable requirement in the field of drug development.
References
-
Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. PubMed. [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Chemspace. [Link]
-
X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. White Rose eTheses Online. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Single-crystal X-ray structure of the hydrochloride salt of compound 1. ResearchGate. [Link]
-
Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. [Link]
-
endo-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride. Alchimica. [Link]
-
Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. MDPI. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
-
Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol. PubChem. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
IR spectrum of carboxylic acids and alcohols. SlideShare. [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
3-Azabicyclo(3.1.1)heptane. PubChem. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. [Link]
-
Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. MDPI. [Link]
-
Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. PMC. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. excillum.com [excillum.com]
- 15. researchgate.net [researchgate.net]
